Nipecotic acid
Overview
Description
Nipecotic acid is a GABA uptake inhibitor . It is a crystalline heterocyclic amino acid obtained by hydrogenation of nicotinic acid . It is a compound useful in organic synthesis .
Synthesis Analysis
Nipecotic acid derivatives have been synthesized for research purposes . For instance, a new series of nipecotic acid derivatives having a 1,3,4-thiadiazole nucleus were designed and synthesized to improve the lipophilicity of nipecotic acid . Another study synthesized novel N-substituted nipecotic acid derivatives with tricyclic cage structures .Molecular Structure Analysis
The molecular formula of Nipecotic acid is C6H11NO2 . It has a molar mass of 129.159 g/mol . The structure of Nipecotic acid and its derivatives have been analyzed using FT-IR, 1 H-NMR, 13 C-NMR, Mass, and elemental analysis .Physical And Chemical Properties Analysis
Nipecotic acid has a density of 1.1±0.1 g/cm3, a boiling point of 265.8±33.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It also has a molar refractivity of 32.5±0.3 cm3, a polar surface area of 49 Å2, and a polarizability of 12.9±0.5 10-24 cm3 .Scientific Research Applications
Anticonvulsant and Antidepressant Agents
Nipecotic acid derivatives have been used in the design and synthesis of potential anticonvulsant and antidepressant agents . In a study, a new series of nipecotic acid derivatives having a 1,3,4-thiadiazole nucleus were designed and synthesized . These compounds were found to produce significant protection against seizures induced by subcutaneous pentylenetetrazol (scPTZ) in mice . Additionally, these molecules also exerted significant antidepressant effects in animal models .
Improvement of Lipophilicity
Nipecotic acid’s lipophilicity has been improved by attaching lipophilic anchors like thiadiazole and substituted aryl acid derivatives . This modification has resulted in significant antiepileptic activity in rodent models .
Neurodegeneration Treatment
Nipecotic acid derivatives have been studied as potential agents against neurodegeneration . Ethyl nipecotate, a derivative of nipecotic acid, acts as a GABA reuptake inhibitor and has been used in research for diseases involving GABAergic neurotransmission dysfunction .
Alzheimer’s Disease Treatment
Nipecotic acid derivatives have been used in the development of multi-targeting compounds directed against Alzheimer’s Disease . These compounds have shown significant antioxidant potency, inhibitory activity against acetylcholinesterase, and could reduce inflammation .
Antioxidant Potency
Nipecotic acid derivatives have shown significant antioxidant potency as lipid peroxidation inhibitors, oxidative protein glycation inhibitors, and DPPH reducing agents .
Anti-inflammatory Properties
Nipecotic acid derivatives have shown anti-inflammatory properties, reducing rat paw edema induced by carrageenan .
Mechanism of Action
Target of Action
Nipecotic acid primarily targets the GABA transporters (GATs) . These transporters play a crucial role in the reuptake of γ-aminobutyric acid (GABA), the predominant inhibitory neurotransmitter in the central nervous system (CNS) . By inhibiting these transporters, nipecotic acid can influence GABAergic neurotransmission .
Mode of Action
Nipecotic acid acts as a GABA reuptake inhibitor . It binds to the GABA transporters, preventing them from reabsorbing GABA back into the presynaptic neurons and surrounding glia cells . This action increases the concentration of GABA in the synaptic cleft, enhancing its inhibitory effect on neuronal activity .
Biochemical Pathways
The primary biochemical pathway affected by nipecotic acid is the GABAergic neurotransmission pathway . By inhibiting the reuptake of GABA, nipecotic acid prolongs the presence of GABA in the synaptic cleft, thereby enhancing its inhibitory effect on neuronal activity . This can help to restore the balance between excitatory and inhibitory neurotransmission in the CNS, which is often disrupted in various neurological disorders .
Pharmacokinetics
It is known that the systemic availability of nipecotic acid after nasal administration is about 14% . When administered as an n-butyl ester, the systemic availability of nipecotic acid increases to 92-97% . The terminal half-life and mean resident time of nipecotic acid are significantly longer when it is administered as an n-butyl ester .
Result of Action
The inhibition of GABA reuptake by nipecotic acid leads to an increase in GABA concentration in the synaptic cleft, enhancing its inhibitory effect on neuronal activity . This can help to alleviate symptoms of neurological disorders such as epilepsy and depression, which are often associated with disrupted GABAergic neurotransmission . Some derivatives of nipecotic acid have also shown significant anticonvulsant and antidepressant effects in animal models .
Action Environment
The action of nipecotic acid can be influenced by various environmental factors. For instance, the lipophilicity of nipecotic acid can be improved by attaching lipophilic anchors like thiadiazole and substituted aryl acid derivatives . This can enhance the compound’s ability to cross the blood-brain barrier and increase its effectiveness in the CNS
Safety and Hazards
When handling Nipecotic acid, one should avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Research on Nipecotic acid and its derivatives is ongoing. For instance, a study has synthesized a new series of Nipecotic acid derivatives having a 1,3,4-thiadiazole nucleus, aiming to develop novel antiepileptic drugs . Another study has synthesized novel N-substituted Nipecotic acid derivatives with tricyclic cage structures, investigating their biological activity at the murine GABA transporters . These innovative compounds hold promise for meeting the demand for more effective and safer antiepileptic medications .
properties
IUPAC Name |
piperidine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)5-2-1-3-7-4-5/h5,7H,1-4H2,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJLSEXAGTJCILF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00870568 | |
Record name | 3-Piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID8139863 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Nipecotic acid | |
CAS RN |
498-95-3 | |
Record name | Nipecotic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=498-95-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nipecotic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498953 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Piperidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00870568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Piperidine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.159 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NIPECOTIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1U1QTN40SY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.